molecular formula C23H28N4O B6455159 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine CAS No. 2549023-75-6

4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Cat. No.: B6455159
CAS No.: 2549023-75-6
M. Wt: 376.5 g/mol
InChI Key: MCGHKOQRAQCWAG-UHFFFAOYSA-N
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Description

4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a tert-butylimidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones under basic conditions.

    Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, often using benzyl halides.

    Coupling with Piperidine: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with piperidine, typically through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions, using reagents like alkyl halides or nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine may be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its imidazo[1,2-b]pyridazine core is a common motif in many bioactive molecules, suggesting possible applications in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
  • 4-benzyl-1-{2-ethylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
  • 4-benzyl-1-{2-isopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Uniqueness

Compared to these similar compounds, 4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is unique due to the presence of the tert-butyl group, which can significantly influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it a distinct candidate for various applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-23(2,3)20-16-27-21(24-20)10-9-19(25-27)22(28)26-13-11-18(12-14-26)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGHKOQRAQCWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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